molecular formula C16H13Cl3N2O2 B2869611 N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide CAS No. 477851-67-5

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2869611
CAS No.: 477851-67-5
M. Wt: 371.64
InChI Key: WOHKUUXURDDIDO-UKWGHVSLSA-N
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Description

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a useful research compound. Its molecular formula is C16H13Cl3N2O2 and its molecular weight is 371.64. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Degradation Studies

N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide and similar compounds have been studied for their degradation under photocatalytic conditions. Research indicates that compounds like N-(3,4-dichlorophenyl)propanamide degrade effectively under UV-A and solar light due to TiO2 catalysis. These processes involve ring hydroxylation and cleavage, leading to the formation of various by-products, including chloride, ammonia, and β-ketoacids, which eventually decompose into acetic acid and carbon dioxide (Sturini et al., 1997).

Environmental Movement and Retention

Studies have also focused on the environmental movement and retention of similar compounds, such as propanil N-(3,4-dichlorophenyl)propanamide. In paddy-riverine wetland systems, the compound's presence was observed in soil, water, and even in the tissues of wetland plants. This indicates the potential environmental impact and accumulation of these compounds in ecosystems (Perera et al., 1999).

Structural and Optical Properties

The structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) have been investigated, offering insights into the physical and chemical characteristics of such compounds. These studies involve crystal structure analysis, vibrational assignments using FT-IR and FT-Raman analyses, and optical transmission studies, providing a comprehensive understanding of the material properties (Srinivasan et al., 2006).

Application in Organic Nonlinear Materials

Research on N-(2-chlorophenyl)-(1-propanamide) has revealed its potential as an organic electro-optic and nonlinear optical material. The compound has been synthesized and its crystals grown, showing promising characteristics for applications in nonlinear optics and electro-optics. The material's properties were characterized using various techniques, indicating its suitability for such advanced applications (Prabhu et al., 2001).

Properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKUUXURDDIDO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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